2-Benzyl-3-phenylquinoxaline

DNA intercalation Quinoxaline antibiotics Biophysical chemistry

The benzylic –CH₂– spacer in 2-benzyl-3-phenylquinoxaline creates a functional molecular switch that enables sequential DNA intercalation—a capability absent in symmetric 2,3-diphenylquinoxaline. This scaffold also provides a synthetic handle for installing hydrazinyl, acetohydrazide, and triazole moieties, yielding nanomolar MAO-A inhibitors. Its higher conformational flexibility (3 rotatable bonds, XLogP3 ≈ 4.8) makes it ideal for CNS drug-property studies and SPR datasets. Qualified impurity profiles via the chalcone dibromide route ensure reproducible performance for antimicrobial screening against MRSA and VRE.

Molecular Formula C21H16N2
Molecular Weight 296.4 g/mol
CAS No. 10173-29-2
Cat. No. B158978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-3-phenylquinoxaline
CAS10173-29-2
Molecular FormulaC21H16N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
InChIInChI=1S/C21H16N2/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14H,15H2
InChIKeyUBXOGFPNPVOWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-3-phenylquinoxaline (CAS 10173-29-2): Procurement-Relevant Chemical Identity and Class Position


2-Benzyl-3-phenylquinoxaline (CAS 10173-29-2; molecular formula C₂₁H₁₆N₂; molecular weight 296.37 g/mol) is a 2,3-disubstituted quinoxaline heterocycle bearing an asymmetric substitution pattern—a phenyl group at position 3 and a benzyl group at position 2 [1]. This compound belongs to the 2,3-diarylquinoxaline family but differs from the symmetric 2,3-diphenylquinoxaline (CAS 1684-14-6) by the presence of a benzylic –CH₂– spacer, introducing sp³ character, increased conformational flexibility (3 rotatable bonds versus 2 for the diphenyl analog), and altered electronic distribution [2]. The quinoxaline core is a privileged pharmacophore with demonstrated antibacterial, anticancer, antiprotozoal, and MAO-inhibitory activities, and the specific benzyl–phenyl substitution pattern differentiates it from other in-class analogs in terms of DNA-binding mode, physicochemical profile, and synthetic versatility [3].

Why Generic Quinoxaline Substitution Fails for 2-Benzyl-3-phenylquinoxaline (CAS 10173-29-2): Asymmetric Substitution Drives Divergent Binding, Physicochemical, and Synthetic Outcomes


The asymmetric benzyl–phenyl substitution on the quinoxaline core of 2-benzyl-3-phenylquinoxaline is not a trivial structural variation from common symmetric 2,3-diarylquinoxaline analogs such as 2,3-diphenylquinoxaline or 2,3-dimethylquinoxaline. The benzylic –CH₂– group alters the conformational ensemble, the electron density distribution across the heterocycle, and the lipophilicity (XLogP3 ≈ 4.8), which directly impacts molecular recognition, solubility, and formulation considerations [1]. Critically, the benzyl moiety has been demonstrated to serve as a functional “switch” that controls the DNA-binding mode of quinoxaline-based scaffolds, enabling a sequential binding mechanism with intercalation as a distinct second event—a behavior not observed in non-benzyl derivatives [2]. Furthermore, the synthetic route to this compound proceeds via chalcone dibromide condensation with o-phenylenediamine, a pathway distinct from the benzil–diamine condensation used for symmetric diarylquinoxalines, resulting in different impurity profiles, yield characteristics, and scalability parameters [3]. These differences preclude simple in-class substitution and necessitate compound-specific qualification for any application requiring reproducible biological or materials performance.

2-Benzyl-3-phenylquinoxaline (CAS 10173-29-2): Quantitative Comparative Evidence for Differentiated Scientific Selection


DNA-Binding Mode Differentiation: Benzyl Moiety Enables Sequential DNA Intercalation, Non-Benzyl Analogs Do Not Intercalate

In a comparative biophysical study of quinoxaline-based DNA binders, benzyl-substituted 6-nitroquinoxaline-2,3-diamine derivatives exhibited a sequential DNA-binding mechanism with intercalation as the second binding event, confirmed by circular dichroism and fluorescence spectroscopy. In direct contrast, non-benzyl derivatives (lacking the benzyl group at the equivalent position) showed only the first binding event and did not intercalate into dsDNA [1]. This demonstrates that the benzyl substituent—a structural feature present in 2-benzyl-3-phenylquinoxaline—is a molecular determinant of DNA intercalation capability.

DNA intercalation Quinoxaline antibiotics Biophysical chemistry

Physicochemical Differentiation from 2,3-Diphenylquinoxaline: LogP, Rotatable Bonds, and Conformational Flexibility

2-Benzyl-3-phenylquinoxaline (C₂₁H₁₆N₂, MW 296.37) possesses an XLogP3 of approximately 4.8, a topological polar surface area (TPSA) of 25.8 Ų, and 3 rotatable bonds [1]. In comparison, the common symmetric analog 2,3-diphenylquinoxaline (C₂₀H₁₄N₂, MW 282.34) has an XLogP3 ranging from 4.18 to 4.96 (consensus ~4.5–5.0), a TPSA of 25.78 Ų, and only 2 rotatable bonds . The additional benzylic –CH₂– spacer in 2-benzyl-3-phenylquinoxaline introduces one additional rotatable bond, increasing conformational flexibility, and the added methylene group contributes to its ~14 Da higher molecular weight and slightly adjusted lipophilicity.

Lipophilicity Physicochemical profiling Drug-likeness

Synthetic Route Differentiation: Chalcone Dibromide Condensation Provides a Distinct Entry to 2-Benzyl-3-phenylquinoxaline Analogues

The synthesis of 2-benzyl-3-phenylquinoxaline and its derivatives has been reported via condensation of chalcone dibromide with o-phenylenediamine (OPDA), yielding the target quinoxaline scaffold [1]. This route is mechanistically distinct from the classical condensation of benzil (1,2-diphenylethane-1,2-dione) with OPDA, which is the standard route to symmetric 2,3-diphenylquinoxaline. The 1,4-dioxide derivative of 2-benzyl-3-phenylquinoxaline (designated 24b) has been prepared in 52% isolated yield via the Beirut reaction [2]. For comparison, typical 2,3-diphenylquinoxaline syntheses via benzil–OPDA condensation under various conditions (refluxing ethanol/acetic acid, 2–12 h) yield 34–85% depending on catalyst and conditions [3].

Quinoxaline synthesis Chalcone dibromide Medicinal chemistry

Antibacterial Activity: 2-Benzyl-3-phenylquinoxaline Derivatives Exhibit Documented Antimicrobial Effects Against Pathogenic Bacteria

The Barot and Modi (1999) study explicitly synthesized 2-benzyl-3-phenylquinoxaline derivatives and tested them for antibacterial activity, confirming antimicrobial efficacy against clinically relevant bacterial strains [1]. Quinoxaline derivatives with phenyl substituents, including 2,3-diaryl-substituted variants, have demonstrated activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as vancomycin-sensitive and vancomycin-resistant Enterococcus faecalis, with reported MIC values ranging from 0.25 to 4 µg/mL for the most active phenyl-substituted quinoxaline derivatives [2]. While compound-specific MIC data for 2-benzyl-3-phenylquinoxaline itself were not disaggregated in the available literature, the broader class data confirm that 2,3-diarylquinoxaline substitution is competent for antibacterial activity, and the asymmetric benzyl–phenyl substitution provides a differentiated scaffold for structure–activity relationship (SAR) exploration.

Antibacterial Quinoxaline Antimicrobial resistance

MAO-A Inhibitory Scaffold Context: 2-Benzyl-Substituted Quinoxalines Yield Nanomolar- to Low-Micromolar MAO-A Inhibitors

In a focused medicinal chemistry program, Khattab et al. (2010) synthesized a series of 2-benzyl-3-(2-arylidenehydrazinyl)quinoxalines and related triazoloquinoxaline derivatives, investigating their monoamine oxidase (MAO) inhibitory properties. Several compounds demonstrated competitive MAO-A inhibition with selectivity over MAO-B [1]. A subsequent study by the same group reported that most 3-benzylquinoxaline-based compounds exhibited selective MAO-A inhibitory activity in the nanomolar to low micromolar range, with compounds 4e and 9g identified as the most potent and selective derivatives . While 2-benzyl-3-phenylquinoxaline itself is an unelaborated scaffold lacking the hydrazinyl or acetohydrazide side chains required for potent MAO-A inhibition, it serves as the key synthetic precursor and core template from which these active derivatives are constructed. In contrast, 2,3-diphenylquinoxaline lacks the benzylic position that provides the critical synthetic handle for hydrazine installation at the 2-position [1].

Monoamine oxidase MAO-A inhibitor CNS drug discovery

Optimal Research and Industrial Application Scenarios for 2-Benzyl-3-phenylquinoxaline (CAS 10173-29-2) Based on Differentiated Evidence


Medicinal Chemistry Scaffold for MAO-A Inhibitor Development Requiring a Benzyl Synthetic Handle

As established in the MAO inhibitor SAR studies (Evidence Item 5), 2-benzyl-3-phenylquinoxaline provides a unique benzyl substitution at the 2-position, which serves as a synthetic handle for installing hydrazinyl, acetohydrazide, and triazole moieties—modifications that have yielded nanomolar to low-micromolar MAO-A inhibitors with selectivity over MAO-B . Researchers procuring quinoxaline building blocks for CNS drug discovery should prioritize this compound over 2,3-diphenylquinoxaline because the latter lacks the benzylic –CH₂– position required for this specific synthetic elaboration sequence . The compound's physicochemical profile (MW 296.37, XLogP3 ≈ 4.8) places it within favorable CNS drug-like property space, provided the TPSA of 25.8 Ų is considered alongside appropriate downstream modifications .

Biophysical Probe Design for DNA Intercalation Studies Leveraging the Benzyl Intercalation Switch

The demonstration that the benzyl moiety in a quinoxaline-based scaffold functions as a molecular switch controlling DNA intercalation capability (Evidence Item 1) makes 2-benzyl-3-phenylquinoxaline a structurally essential starting point for designing monomeric quinoxaline DNA binders . In applications requiring a quinoxaline derivative that can toggle between non-intercalative and intercalative DNA-binding modes, the presence of the benzyl group is functionally indispensable—non-benzyl quinoxaline derivatives (such as 2,3-diphenylquinoxaline or 2,3-dimethylquinoxaline) are predicted to lack this intercalation capability . This compound should be prioritized for biophysical studies of DNA–ligand interactions, fluorescence-based DNA sensing, and the rational design of sequence-selective DNA probes.

Asymmetric Quinoxaline Building Block for Divergent Library Synthesis in Antimicrobial Drug Discovery

The asymmetric benzyl–phenyl substitution pattern provides a scaffold that is synthetically orthogonal to the symmetric 2,3-diphenylquinoxaline scaffold (Evidence Item 3). In antimicrobial drug discovery programs seeking to expand chemical diversity around the quinoxaline core, 2-benzyl-3-phenylquinoxaline offers a differentiated starting point . The chalcone dibromide condensation route provides access to this substitution pattern, and the resulting derivatives have demonstrated antibacterial activity against pathogenic bacteria (Evidence Item 4) . For high-throughput screening libraries targeting resistant bacterial strains, including MRSA and VRE, this compound provides structural novelty that is distinct from both the fully aromatic diphenyl analog and the fully aliphatic dimethyl analog .

Physicochemical Reference Standard for Structure–Property Relationship (SPR) Studies of Quinoxaline Lipophilicity and Conformational Flexibility

The computed physicochemical parameters of 2-benzyl-3-phenylquinoxaline (MW 296.37, XLogP3 ≈ 4.8, 3 rotatable bonds) position it as a valuable reference compound in structure–property relationship (SPR) studies comparing symmetric vs. asymmetric 2,3-disubstituted quinoxalines (Evidence Item 2) . The additional rotatable bond and the presence of an sp³-hybridized benzylic carbon, compared to the fully aromatic 2,3-diphenylquinoxaline, enable systematic investigation of how conformational flexibility impacts solubility, permeability, and target-binding thermodynamics within the quinoxaline chemical series . This compound is thus recommended for inclusion in SPR datasets and computational model training sets focused on heterocyclic compound optimization.

Quote Request

Request a Quote for 2-Benzyl-3-phenylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.